N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a furan ring, and a vinyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide typically involves a multi-step process:
Formation of the Vinyl Intermediate: The initial step involves the preparation of the vinyl intermediate through a Heck reaction. This reaction couples a 3-bromophenyl halide with a vinyl precursor in the presence of a palladium catalyst and a base.
Amidation Reaction: The vinyl intermediate is then subjected to an amidation reaction with 4-methylphenyl isocyanate to form the desired amide linkage.
Cyclization: Finally, the furan ring is introduced through a cyclization reaction involving a suitable furan precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck reaction and automated systems for the amidation and cyclization steps to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the vinyl group, converting it into an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted analogs.
Substitution: Various substituted bromophenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes or receptors involved in disease pathways.
Industry
In the materials science field, the compound’s unique electronic properties could be exploited in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to undergo various chemical modifications also makes it suitable for creating functionalized materials with tailored properties.
Wirkmechanismus
The mechanism by which N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The bromophenyl and furan groups could facilitate interactions with hydrophobic pockets in proteins, while the amide linkage might form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((Z)-2-(3-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide: Similar structure but with a chlorine atom instead of bromine.
N-((Z)-2-(3-bromophenyl)-1-{[(4-ethylphenyl)amino]carbonyl}vinyl)-2-furamide: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide is unique due to the specific combination of its substituents, which confer distinct electronic and steric properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the furan ring provides a site for further functionalization. This combination of features makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H17BrN2O3 |
---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
N-[(Z)-1-(3-bromophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H17BrN2O3/c1-14-7-9-17(10-8-14)23-20(25)18(13-15-4-2-5-16(22)12-15)24-21(26)19-6-3-11-27-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13- |
InChI-Schlüssel |
RZBXAPYKOIFDEK-AQTBWJFISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.